

Protocol for Chromatin Immunoprecipitation (ChIP) of Set2

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Compound of Interest

Compound Name: Set2

Cat. No.: B1193563

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Application Note

This document provides a detailed protocol for performing chromatin immunoprecipitation (ChIP) to study the *in vivo* association of the **Set2** protein with chromatin in *Saccharomyces cerevisiae*. **Set2** is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a modification predominantly associated with actively transcribed gene bodies. Understanding the genomic localization of **Set2** is crucial for elucidating its role in transcriptional elongation, suppression of cryptic transcription, and DNA repair.

This protocol outlines the essential steps from cell fixation to DNA analysis. It also includes recommendations for quantitative data presentation, detailed experimental procedures, and visual representations of the workflow and the underlying biological pathway to facilitate comprehension and successful execution of the experiment. The provided parameters are primarily for *S. cerevisiae* and should be optimized for other organisms.

Quantitative Data Summary

Effective ChIP experiments depend on careful optimization of several parameters. The following table provides recommended starting concentrations and ranges for key quantitative aspects of a **Set2** ChIP experiment in *S. cerevisiae*. These values are based on established yeast ChIP protocols and may require further optimization for specific experimental conditions.

Parameter	Recommended Starting Point	Typical Range	Notes
Cell Number	2 x 10 ⁸ cells	1 x 10 ⁸ - 5 x 10 ⁸ cells	Ensure cells are in the desired growth phase (e.g., mid-log).
Formaldehyde Cross-linking	1% final concentration for 20 minutes	1-2% for 15-30 minutes	Over-cross-linking can inhibit sonication and immunoprecipitation.
Anti-Set2 Antibody	2-4 µg per immunoprecipitation	1-10 µg	The optimal amount should be determined by titration.
Protein A/G Beads	20 µl of a 50% slurry per IP	15-30 µl	Pre-blocking beads with BSA and salmon sperm DNA is recommended.
Sheared Chromatin Size	200-500 bp	100-700 bp	Verify fragment size by agarose gel electrophoresis.
Expected DNA Yield	0.1-1.0% of input	Varies	Highly dependent on antibody quality and Set2 abundance at the target locus.

Experimental Protocols

I. Cell Growth and Cross-linking

- Inoculate a 50 mL culture of *S. cerevisiae* in the appropriate medium and grow to an OD600 of 0.6-0.8 (mid-log phase).
- Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
- Incubate at room temperature for 20 minutes with gentle shaking.

- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
- Wash the cell pellet twice with 25 mL of ice-cold 1X Phosphate Buffered Saline (PBS).

II. Cell Lysis and Chromatin Shearing

- Resuspend the cell pellet in 1 mL of ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
- Add an equal volume of glass beads (0.5 mm) and disrupt the cells using a bead beater (e.g., 5 cycles of 1 minute on, 2 minutes off on ice).
- Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant containing the chromatin to a new microfuge tube.
- Shear the chromatin to an average size of 200-500 bp by sonication. Optimization of sonication conditions (power, duration, and cycles) is critical and cell-type dependent.
- Centrifuge the sonicated lysate at 13,000 rpm for 15 minutes at 4°C to pellet any insoluble material.
- Transfer the supernatant (soluble chromatin) to a new tube. This is the chromatin preparation for immunoprecipitation.

III. Immunoprecipitation

- Take a 50 µl aliquot of the soluble chromatin as the "input" control and store it at -20°C.
- To the remaining chromatin, add 2-4 µg of anti-**Set2** antibody. For a negative control, use a parallel sample with a non-specific IgG antibody.
- Incubate overnight at 4°C with gentle rotation.

- Add 20 µl of pre-blocked Protein A/G magnetic beads to each immunoprecipitation reaction.
- Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
- Collect the beads using a magnetic stand and discard the supernatant.

IV. Washes and Elution

- Wash the beads sequentially with the following buffers (1 mL per wash, 5 minutes of rotation at 4°C for each):
 - Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl)
 - High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500 mM NaCl)
 - LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% sodium deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0)
 - TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) - perform this wash twice.
- Elute the protein-DNA complexes from the beads by adding 250 µl of Elution Buffer (1% SDS, 0.1 M NaHCO₃) and incubating at 65°C for 15 minutes with vortexing.
- Collect the supernatant. Repeat the elution step and pool the eluates.

V. Reverse Cross-linking and DNA Purification

- To the eluted immunoprecipitated samples and the input control, add NaCl to a final concentration of 200 mM.
- Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
- Add 2.5 volumes of 100% ethanol and incubate at -20°C for 1 hour to precipitate the DNA.
- Centrifuge at maximum speed for 30 minutes at 4°C to pellet the DNA.
- Wash the DNA pellet with 70% ethanol and air dry.

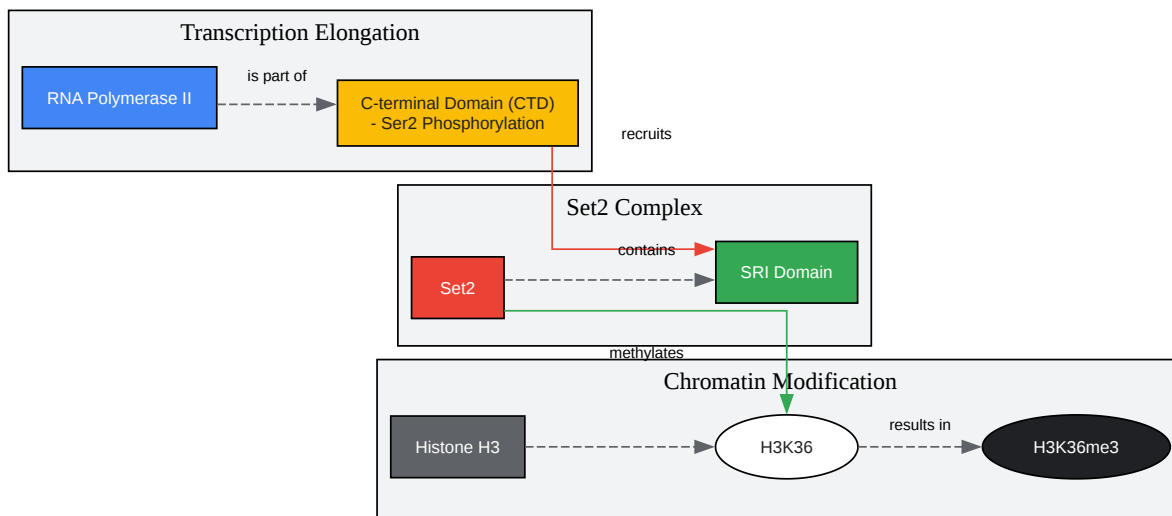
- Resuspend the DNA in 50-100 µl of nuclease-free water.
- Treat the DNA with RNase A (10 µg/mL) at 37°C for 30 minutes, followed by Proteinase K (20 µg/mL) at 45°C for 1-2 hours.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
- Elute the final DNA in 30-50 µl of elution buffer.

VI. Analysis by qPCR

- Perform quantitative PCR (qPCR) using primers specific to genomic regions of interest.
- Positive Control Locus: A gene that is actively transcribed is expected to be enriched for **Set2**. In *S. cerevisiae*, a suitable positive control would be the coding region of a constitutively active gene like STE11.
- Negative Control Locus: A region where **Set2** is not expected to bind. This could be a region known to be transcriptionally silent or a promoter region, such as the promoter of the PHO5 gene, which is repressed in high phosphate conditions.
- Calculate the enrichment of **Set2** at specific loci as a percentage of the input DNA.

Visualizations

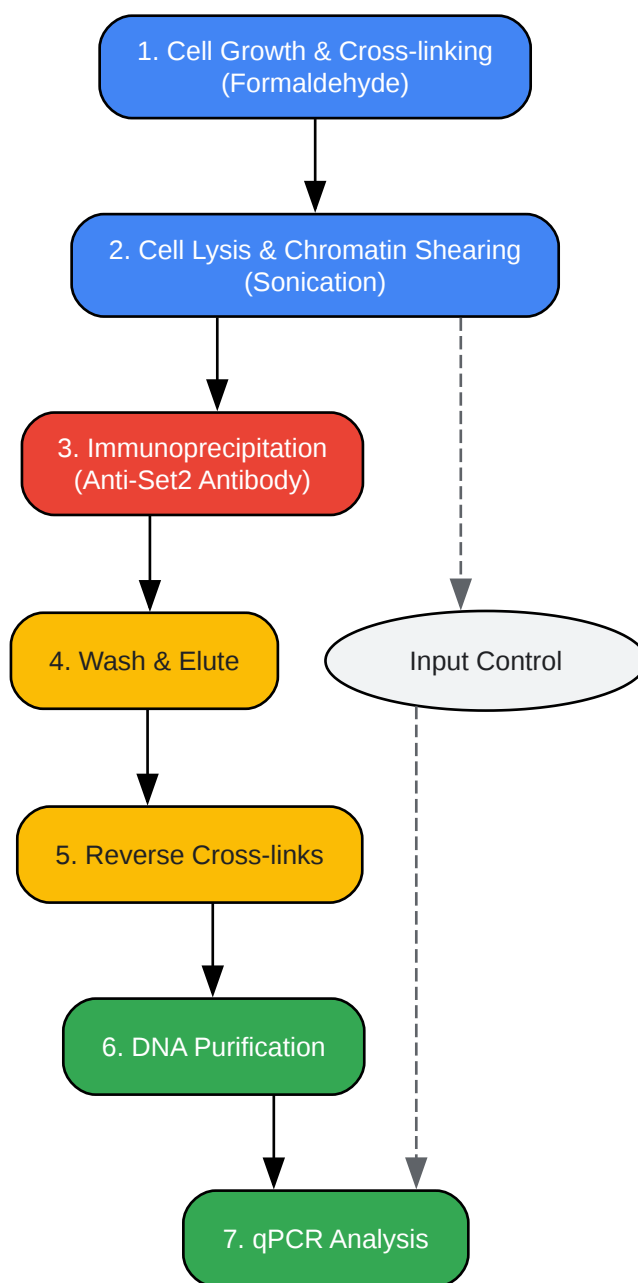
Set2 Recruitment and H3K36 Trimethylation Pathway



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Caption: Recruitment of **Set2** to actively transcribing genes.

Experimental Workflow for Set2 ChIP



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Caption: Key steps in the **Set2** ChIP experimental workflow.

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